![molecular formula C19H19NO3 B1356190 Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate CAS No. 335266-05-2](/img/structure/B1356190.png)
Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate
Overview
Description
Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C19H19NO3 . It is a synthetic fragment that is often used in the design of drugs .
Synthesis Analysis
Piperidones, such as Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The synthesis of piperidone derivatives involves various catalysts and reactions .Molecular Structure Analysis
The molecular structure of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate consists of 19 carbon atoms, 19 hydrogen atoms, and 3 oxygen atoms . The InChI string representation of its structure isInChI=1S/C19H19NO3/c21-17-11-12-20 (18 (13-17)16-9-5-2-6-10-16)19 (22)23-14-15-7-3-1-4-8-15/h1-10,18H,11-14H2
. Physical And Chemical Properties Analysis
The molecular weight of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate is 309.4 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 309.13649347 g/mol . Its topological polar surface area is 46.6 Ų . It has a complexity of 411 .Scientific Research Applications
Pharmaceutical Synthesis
This compound is utilized in the production of various pharmaceuticals, particularly in the synthesis of analgesic and anesthetic drugs . Its unique molecular structure makes it a valuable precursor in developing medications that target pain relief and sedation .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, it plays a crucial role in the formation of more complex piperidine-based compounds. This application is essential for expanding the diversity of piperidine derivatives used in different chemical reactions .
Catalysis
In catalytic processes, this compound can be involved in enantioselective conjugate addition reactions . These reactions are significant in producing optically active substances, which are important in the pharmaceutical industry .
Antioxidant Research
The piperidine nucleus, to which this compound belongs, is known for its antioxidant properties. Research into similar piperidine-based compounds has shown potential in combating oxidative stress by inhibiting free radicals .
Chemical Precursor
It serves as a chemical precursor for synthesizing other valuable compounds. Its reactive nature allows it to be transformed into various derivatives with different functional groups, expanding its utility in chemical synthesis .
Drug Development
The compound exhibits remarkable potential in drug development due to its versatile properties. It can be used to create new drug candidates with improved efficacy and safety profiles.
Research Chemicals
It is also used in the production of research chemicals that are essential for scientific studies, including those that explore new treatments for diseases or develop new materials .
properties
IUPAC Name |
benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-17-11-12-20(18(13-17)16-9-5-2-6-10-16)19(22)23-14-15-7-3-1-4-8-15/h1-10,18H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEUYEPFFNLJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1=O)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573194 | |
Record name | Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | |
CAS RN |
335266-05-2 | |
Record name | Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10573194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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